molecular formula C6H12O3 B583233 2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol CAS No. 1436560-86-9

2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol

Cat. No.: B583233
CAS No.: 1436560-86-9
M. Wt: 135.136
InChI Key: RNVYQYLELCKWAN-FRSWOAELSA-N
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Description

“2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol” is a stable isotope labelled compound . It has a molecular formula of C313C3H12O3 and a molecular weight of 135.14 g/mol . It is not classified as a hazardous compound .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented as CC1©O[13CH2]13CHO1 . The structure can also be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

Asymmetric Synthesis

2,2-Dimethyl-1,3-dioxolane-13C3-4-methanol has been evaluated as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This process involves bidentate chelation-controlled alkylation of glycolate enolate, utilizing the compound's chiral properties to synthesize specific stereochemical configurations (Jung, Ho, & Kim, 2000).

Catalysis and Chemical Reactions

The compound has been used in studies involving heterogeneously catalyzed condensations, particularly in the formation of cyclic acetals from glycerol. This includes its potential use in generating novel platform chemicals from renewable materials (Deutsch, Martin, & Lieske, 2007). Additionally, it serves as a substrate in the synthesis of solketal, a compound formed from the acetalization of glycerol with acetone (Kowalska‐Kuś, Held, & Nowiǹska, 2016).

Crystal Structure Analysis

Research has been conducted on the synthesis and crystal structure of derivatives of this compound. These studies focus on the crystallographic properties, such as the configuration of hydroxyl groups in relation to the dioxolane ring (Li, Wang, & Chen, 2001).

Dielectric Properties

The microwave dielectric properties of aqueous solutions of this compound have been measured, providing insights into the interaction between different molecular groups and the dynamics of water molecules in solution (Lyashchenko, Balakaeva, Smirnova, & Safonova, 2021).

Vibrational Circular Dichroism

Studies on the vibrational circular dichroism (VCD) of the OH stretching band in this compound have been conducted. These studies investigate the VCD characteristics of intramolecularly hydrogen-bonded species in the compound, contributing to the understanding of hydrogen bond systems in chiral molecules (Nakao, Kyōgoku, & Sugeta, 1986).

Synthesis of Complex Molecules

The compound has been used in the synthesis of complex molecules such as (S)-3-tosyloxy-1,2-propanediol and other molecules, demonstrating its utility in multi-step organic syntheses (Leftheris & Goodman, 1989).

Properties

CAS No.

1436560-86-9

Molecular Formula

C6H12O3

Molecular Weight

135.136

IUPAC Name

(2,2-dimethyl-(4,5-13C2)1,3-dioxolan-4-yl)(113C)methanol

InChI

InChI=1S/C6H12O3/c1-6(2)8-4-5(3-7)9-6/h5,7H,3-4H2,1-2H3/i3+1,4+1,5+1

InChI Key

RNVYQYLELCKWAN-FRSWOAELSA-N

SMILES

CC1(OCC(O1)CO)C

Synonyms

(RS)-Solketal-13C3;  (+/-)-1,2-O-Isopropylideneglycerol-13C3;  (+/-)-Glycerol 1,2-Acetonide-13C3;  1,2-Isopropylideneglycerin-13C3;  1,2-Isopropylideneglycerol-13C3;  2,3-(Isopropylidenedioxy)propanol-13C3;  2,3-Isopropylideneglycerol-13C3;  Acetone Glycery

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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